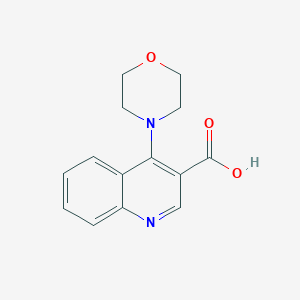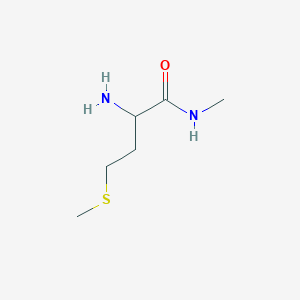
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a bromine atom at the 6th position, a mercapto group at the 2nd position, and a 1-phenylethyl group at the 3rd position, making it a unique structure with potential pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazoline precursor, which is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Mercapto Group Introduction: The mercapto group is introduced at the 2nd position through a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent.
1-Phenylethyl Group Addition: The 1-phenylethyl group is added at the 3rd position via an alkylation reaction using 1-phenylethyl bromide or chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium amide or sodium alkoxide in an appropriate solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinazoline derivative.
Substitution: Amino or alkoxy quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one depends on its specific application. For example, as an anticancer agent, it may inhibit specific enzymes or receptors involved in cell proliferation. The mercapto group can form covalent bonds with target proteins, while the quinazoline core can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
6-bromo-2-mercapto-3-(1-methylpropyl)quinazolin-4(3H)-one: Similar structure but with a 1-methylpropyl group instead of a 1-phenylethyl group.
Uniqueness
6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one is unique due to the combination of the bromine atom, mercapto group, and 1-phenylethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C16H13BrN2OS |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
6-bromo-3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2OS/c1-10(11-5-3-2-4-6-11)19-15(20)13-9-12(17)7-8-14(13)18-16(19)21/h2-10H,1H3,(H,18,21) |
Clé InChI |
MZXXNYMEGPHVHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


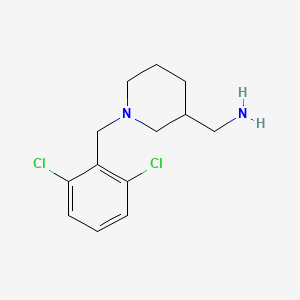

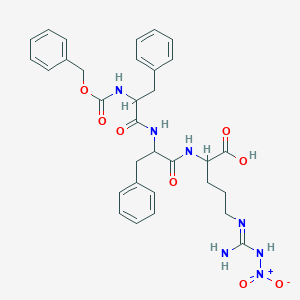
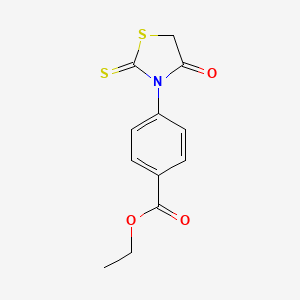


![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)



